REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:12][C:13]#[C:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3](=[O:11])[CH2:4][P:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7]>[Pd].CO>[CH3:1][CH:2]([CH2:12][CH2:13][CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:3](=[O:11])[CH2:4][P:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)CC#CC1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
was stirred under an atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogen was evacuated
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a micropore
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CP(OC)(OC)=O)=O)CCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |